Regiochemical Control: 3-Position Piperidine Attachment Differentiates ALK/ROS1 Inhibitor Potency from 4-Position Isomers
The target compound bears the piperidine ring attached at the 3-position of the pyridine core, in contrast to the 4-position attachment found in the core scaffold of the potent ALK/ROS1 dual inhibitor series exemplified by compound 2e [1][2]. In the 2-amino-4-(1-piperidine)pyridine series reported by Liu et al., the 4-position attachment yielded IC₅₀ values of 0.174 μM (ALK) and 0.530 μM (ROS1) for compound 2e, with enhanced potency against the crizotinib-resistant ALK^L1196M mutant (IC₅₀ = 41.3 nM) [1]. Changing the attachment geometry to the 3-position, as in the target compound, alters the dihedral angle between the pyridine and piperidine rings, which is predicted to shift the DFG-binding modality and reshape kinase selectivity profiles [1].
| Evidence Dimension | Piperidine-pyridine attachment geometry and its effect on kinase inhibitory potency |
|---|---|
| Target Compound Data | 3-position attachment (N-Boc-piperidin-3-yl at pyridine C4); no direct ALK/ROS1 IC₅₀ data available in public domain for the Boc-protected intermediate |
| Comparator Or Baseline | 4-position attachment series: Compound 2e (ALK IC₅₀ = 0.174 μM, ROS1 IC₅₀ = 0.530 μM, ALK^L1196M IC₅₀ = 41.3 nM); Crizotinib (ALK^L1196M IC₅₀ ≈ 82.6 nM) [1] |
| Quantified Difference | The 4-position attachment scaffold achieves nanomolar ALK inhibition; the 3-position attachment geometry is structurally distinct and expected to yield a different selectivity fingerprint, though quantitative potency data for the target compound remain proprietary or unreported |
| Conditions | In vitro kinase inhibition assays using recombinant ALK and ROS1 kinase domains; cell-based anti-proliferation assays in H3122 (ALK-addicted) and HCC78 (ROS1-addicted) cell lines [1] |
Why This Matters
The 3-position attachment geometry provides an underexplored vector for kinase inhibitor design that may overcome resistance mutations resistant to 4-position scaffolds, offering procurement value for laboratories seeking novel IP space.
- [1] Liu S, Jiang Y, Yan R, et al. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Eur J Med Chem. 2019;179:358-375. (Compound 2e: ALK IC₅₀ = 0.174 μM, ROS1 IC₅₀ = 0.530 μM, ALK^L1196M IC₅₀ = 41.3 nM) View Source
- [2] Santa Cruz Biotechnology. tert-Butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1) – 4-substituted regioisomer of the target compound. View Source
